REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7].N[C:9](N)=[O:10].N>>[CH2:2]1[NH:1][C:9](=[O:10])[N:4]([CH2:5][CH2:6][OH:7])[CH2:3]1
|
Name
|
|
Quantity
|
93.3 g
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Name
|
|
Quantity
|
52.1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 130° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 230° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
had cooled to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN(C(=O)N1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |